molecular formula C17H23N3O2 B2396464 N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-74-2

N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2396464
CAS No.: 852368-74-2
M. Wt: 301.39
InChI Key: QRHBUWNRRJRRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative of significant interest in early-stage pharmacological research and discovery. This compound features a 2-methyl-1H-indole core substituted at the 3-position with a 2-oxoacetamide group, which is further functionalized with a diethylaminoethyl side chain. This specific structural motif is designed to explore structure-activity relationships in medicinal chemistry, particularly around optimizing physicochemical properties and target interaction profiles. The core value of this compound lies in its potential as a building block for developing novel therapeutic agents. Structurally analogous indole-2-oxoacetamide derivatives have demonstrated promising biological activities in scientific literature. For instance, closely related compounds have been synthesized and evaluated for their potent anti-proliferative effects against various human cancer cell lines, including cervical (HeLa), breast (MCF7), and liver (HepG2) cancers . The mechanism of action for this class of compounds is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. Research on analogues has shown that they can activate key executioner enzymes, caspases, and induce the cleavage of poly ADP-ribose polymerase (PARP), which are hallmark events of the apoptotic pathway . This product is provided as a chemical tool for research use only (RUO) and is intended solely for in vitro laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting their own analytical characterization to confirm the identity and purity of the compound upon receipt.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-20(5-2)11-10-18-17(22)16(21)15-12(3)19-14-9-7-6-8-13(14)15/h6-9,19H,4-5,10-11H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHBUWNRRJRRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Methyl-1H-Indol-3-yl)-2-Oxoacetic Acid

Step 1: Friedel-Crafts Acylation of 2-Methylindole
2-Methylindole undergoes electrophilic substitution at position 3 using oxalyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃). The reaction proceeds as follows:

$$
\text{2-Methylindole} + \text{ClCOCOCl} \xrightarrow{\text{AlCl}_3} \text{3-(Oxalyl chloride)-2-methylindole} + \text{HCl}
$$

Step 2: Hydrolysis to Carboxylic Acid
The intermediate acyl chloride is hydrolyzed under acidic or basic conditions to yield 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid:

$$
\text{3-(Oxalyl chloride)-2-methylindole} + \text{H}_2\text{O} \rightarrow \text{2-(2-Methyl-1H-indol-3-yl)-2-oxoacetic acid} + 2\text{HCl}
$$

Key Considerations :

  • Excess oxalyl chloride ensures complete acylation.
  • Hydrolysis conditions must avoid decarboxylation or indole ring degradation.

Amide Bond Formation

Step 3: Activation as Acyl Chloride
The carboxylic acid is re-converted to its acyl chloride using thionyl chloride (SOCl₂):

$$
\text{2-(2-Methyl-1H-indol-3-yl)-2-oxoacetic acid} + \text{SOCl}2 \rightarrow \text{2-(2-Methyl-1H-indol-3-yl)-2-oxoacetyl chloride} + \text{SO}2 + \text{HCl}
$$

Step 4: Reaction with N,N-Diethylethane-1,2-Diamine
The acyl chloride reacts with N,N-diethylethane-1,2-diamine in anhydrous dichloromethane or tetrahydrofuran (THF), with triethylamine as a base:

$$
\text{2-(2-Methyl-1H-indol-3-yl)-2-oxoacetyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{N(C}2\text{H}5\text{)}2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$

Optimization Notes :

  • Stoichiometric control prevents over-alkylation of the amine.
  • Low temperatures (0–5°C) minimize side reactions.

Eschenmoser Coupling Approach

Thioamide Intermediate Synthesis

Adapting methodologies from tyrosin kinase inhibitor syntheses, a thiobenzamide derivative of N,N-diethylethane-1,2-diamine is prepared:

$$
\text{N,N-Diethylethane-1,2-diamine} + \text{Thiobenzoyl chloride} \rightarrow \text{Thioamide Intermediate} + \text{HCl}
$$

Coupling with 3-Bromo-2-Methylindole

The thioamide undergoes an Eschenmoser coupling with 3-bromo-2-methylindole in acetonitrile, facilitated by mild heating (60–80°C):

$$
\text{3-Bromo-2-methylindole} + \text{Thioamide Intermediate} \rightarrow \text{Target Compound} + \text{HBr} + \text{S}
$$

Advantages :

  • High yields (70–97%) as reported for analogous structures.
  • Scalable without specialized equipment.

Vilsmeier-Haack Formylation Adaptation

In Situ Acyl Chloride Generation

A modified Vilsmeier reagent (dimethylformamide + oxalyl chloride) generates the reactive acylium ion:

$$
\text{DMF} + \text{ClCOCOCl} \rightarrow \text{Acylium Ion Intermediate} + \text{HCl}
$$

Indole Electrophilic Substitution

The acylium ion reacts with 2-methylindole at position 3, followed by amidation with N,N-diethylethane-1,2-diamine:

$$
\text{2-Methylindole} + \text{Acylium Ion} \rightarrow \text{3-Acylated Intermediate} \xrightarrow{\text{Amine}} \text{Target Compound}
$$

Challenges :

  • Competing formylation requires precise stoichiometry.
  • Byproduct formation necessitates chromatography.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Friedel-Crafts Acylation 65–75% >90% Moderate High
Eschenmoser Coupling 70–85% >95% High Moderate
Vilsmeier-Haack 50–60% 85–90% Low Low

Key Observations :

  • The Eschenmoser method offers superior yields but requires specialized intermediates.
  • Friedel-Crafts is more accessible but demands rigorous purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key Structural Features :

  • Indole Core : All analogs share a 1H-indol-3-yl backbone. Modifications at the 2-position (e.g., 2-methyl, 4-methoxy, or adamantane) influence steric and electronic properties.
  • Oxoacetamide Linkage : The 2-oxoacetamide group is conserved in most analogs but varies in substituents on the amide nitrogen.
Table 1: Substituent Comparison
Compound Name Indole Substituent Amide N-Substituent Key Reference
Target Compound 2-methyl Diethylaminoethyl
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Adamantan-1-yl Varied (e.g., o-toluidine)
N-Ethyl-2-(1H-indol-3-yl)-2-oxoacetamide H Ethyl
2-(4-Methoxy-1H-indol-3-yl)-N-(thiophen-2-yl)acetamide 4-methoxy Thiophen-2-carboxylic-3-yl
N-[2-(Morpholin-4-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 2-methyl Morpholinylethyl
Anticancer Activity:
  • Adamantane Derivatives (e.g., 5r) : Exhibit potent cytotoxicity (IC50 = 10.56 μM in HepG2 cells) via caspase-8 activation and PARP cleavage .
  • Target Compound: Diethylaminoethyl substituent may improve membrane permeability compared to adamantane, though direct cytotoxicity data is pending.
  • N-Alkyl/Aryl Glyoxylamides : Compounds like 2e (4-chlorophenyl substituent) show high binding affinity to MDM2-p53, suggesting apoptosis induction .
Neuroactivity and Solubility:
  • Diethylaminoethyl vs. Morpholinylethyl: The diethylamino group enhances lipophilicity and blood-brain barrier penetration relative to morpholine .
  • N-Ethyl Analog : Simpler substituents (e.g., ethyl) reduce solubility but retain moderate bioactivity .

Pharmacokinetic and Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Adamantane Derivative N-Ethyl Analog Morpholine Derivative
Molecular Weight ~305 g/mol ~450 g/mol ~232 g/mol ~323 g/mol
LogP (Predicted) 2.8 5.1 1.9 2.5
Water Solubility Moderate Low Low Moderate
Bioavailability High Moderate (due to bulk) Low Moderate

Key Research Findings and Implications

Substituent Impact: Bulky groups (e.g., adamantane) enhance target binding but reduce solubility, whereas diethylaminoethyl balances solubility and activity .

Mechanistic Diversity : Caspase-8 activation (adamantane derivatives) vs. MDM2-p53 binding (glyoxylamides) highlights divergent apoptotic pathways .

Synthetic Flexibility : DCC-mediated coupling and oxalyl chloride routes are versatile for generating diverse N-substituents .

Biological Activity

N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N2O2C_{16}H_{22}N_{2}O_{2}, with a molecular weight of 290.36 g/mol. The compound features a diethylamino group, an indole moiety, and an oxoacetamide structure, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H22N2O2C_{16}H_{22}N_{2}O_{2}
Molecular Weight290.36 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptor Modulation : The indole structure suggests potential activity at serotonin receptors, which are crucial in regulating mood and behavior.
  • Inhibition of Enzymatic Pathways : Preliminary studies indicate that this compound may inhibit certain enzymatic pathways involved in cancer progression.

Efficacy in Preclinical Studies

Recent preclinical studies have demonstrated the efficacy of this compound in various biological systems:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

    Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure.

Table 2: Summary of Biological Studies

Study TypeCell LineIC50 (µM)Mechanism of Action
In Vitro CytotoxicityMCF-7 (Breast Cancer)15Apoptosis induction
In Vitro CytotoxicityA549 (Lung Cancer)20Cell cycle arrest

Safety and Toxicology

While the biological activity is promising, safety assessments are essential. Preliminary toxicity studies indicate a moderate safety profile at therapeutic doses, but further research is required to establish a comprehensive toxicological profile.

Q & A

Q. What are the key synthetic pathways and optimization strategies for N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

The synthesis involves multi-step reactions, including:

  • Acylation : Introduction of the 2-oxoacetamide group via reaction with acyl chlorides under controlled pH and temperature (e.g., dichloromethane as a solvent, base catalysis) .
  • N-Alkylation : Attachment of the diethylaminoethyl group using alkylating agents like 2-diethylaminoethyl chloride, requiring precise stoichiometry to minimize side products .
  • Optimization : Reaction parameters (e.g., solvent polarity, catalyst selection) are critical for yield and purity. For example, dimethylformamide (DMF) may enhance solubility of intermediates, while palladium catalysts could improve coupling efficiency in indole functionalization .

Q. How is the compound structurally characterized to confirm its identity?

Methodological approaches include:

  • Spectroscopy : ¹H/¹³C NMR to verify indole proton environments and diethylaminoethyl substituents. For example, characteristic shifts at δ 7.0–7.5 ppm (indole protons) and δ 2.5–3.5 ppm (diethylaminoethyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 386.2) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; SHELX programs are widely used for small-molecule refinement .

Q. What preliminary biological screening methods are recommended for this compound?

Initial assays focus on:

  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Fluorogenic substrate-based assays for kinases or proteases, leveraging the indole moiety’s potential as a pharmacophore .
  • Solubility/Permeability : HPLC-based solubility tests in PBS (pH 7.4) and Caco-2 cell models to assess bioavailability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced methodologies include:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) to receptors like serotonin transporters or DNA .
  • Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, focusing on the diethylaminoethyl group’s role in electrostatic interactions .
  • Metabolomics : LC-MS/MS to track metabolic stability and identify reactive metabolites in hepatic microsomes .

Q. How should structure-activity relationship (SAR) studies be designed to improve potency?

Key strategies:

  • Substituent Variation : Modify the indole 2-methyl group (e.g., replace with halogens or bulkier alkyl chains) to enhance steric effects .
  • Backbone Optimization : Replace the diethylaminoethyl group with morpholine or piperidine derivatives to alter pharmacokinetic properties .
  • Data-Driven SAR : Use machine learning (e.g., Random Forest models) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How to resolve contradictions in reported binding affinity data across studies?

Contradictions may arise from assay variability. Solutions include:

  • Standardized Protocols : Adopt uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and control ligands (e.g., staurosporine for kinase assays) .
  • Orthogonal Validation : Confirm SPR results with isothermal titration calorimetry (ITC) or fluorescence polarization .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends and outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.